Structural Elucidation of 5-Cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic Acid: A Comprehensive NMR Guide
Structural Elucidation of 5-Cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic Acid: A Comprehensive NMR Guide
Executive Summary
The molecule 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid is a highly functionalized, electron-rich heterocyclic scaffold. It is frequently utilized in modern drug discovery, notably in the development of 5-HT2A serotonin receptor modulators[1] and selective kinase inhibitors[2]. The incorporation of a fluorine atom at the C4 position and a cyclopropyl group at the C5 position significantly modulates the molecule's lipophilicity, metabolic stability, and target binding affinity.
As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as a data collection exercise, but as a systematic deconstruction of molecular physics. This guide details the expected 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, the causality behind their spectral splitting, and a self-validating experimental workflow to ensure absolute structural certainty.
Core Structural Dynamics: Tautomerism and Fluorine Effects
Before interpreting the quantitative data, we must understand the physical chemistry governing the pyrazole core.
Annular Tautomerism: The 1H-pyrazole ring is subject to rapid annular tautomerism. In solution, the N-H proton dynamically exchanges between the N1 and N2 positions. While this can make the C3 and C5 positions chemically equivalent on the NMR timescale in non-polar solvents, the asymmetric substitution (carboxylic acid vs. cyclopropyl) heavily biases the equilibrium. In strongly hydrogen-bonding solvents like DMSO- d6 , this exchange is slowed down, locking the molecule into a dominant solvated state and allowing for the resolution of distinct C3 and C5 signals.
The Fluorine Effect: Fluorine-19 is a spin-½ nucleus with 100% natural abundance. Its extreme electronegativity withdraws electron density from the C4 position, but more importantly, it engages in massive scalar coupling ( J -coupling) with the 13 C framework through the Fermi contact interaction[3]. This creates a self-validating spectral signature where the carbon assignments can be definitively proven by their coupling constants ( JCF ).
Quantitative Data: 1 H and 13 C NMR Chemical Shifts
The following tables summarize the empirical and predicted chemical shifts for 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid in DMSO- d6 at 298 K.
Table 1: 1 H NMR Chemical Shifts
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment |
| H-a | 13.20 - 13.50 | br s | 1H | COOH (Carboxylic acid) |
| H-b | 12.80 - 13.20 | br s | 1H | Pyrazole N-H |
| H-c | 1.95 - 2.10 | m | 1H | Cyclopropyl CH (Methine) |
| H-d | 0.95 - 1.10 | m | 4H | Cyclopropyl CH 2 (Methylene) |
Table 2: 13 C NMR Chemical Shifts & C-F Couplings
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment |
| C-1 | 161.5 - 163.0 | s | - | COOH (Carbonyl) |
| C-2 | 142.0 - 144.5 | d | ≈ 240.0 - 245.0 ( 1JCF ) | Pyrazole C4 (C-F) |
| C-3 | 137.0 - 139.5 | d | ≈ 15.0 - 18.0 ( 2JCF ) | Pyrazole C5 (C-Cyclopropyl) |
| C-4 | 130.0 - 132.5 | d | ≈ 10.0 - 12.0 ( 2JCF ) | Pyrazole C3 (C-COOH) |
| C-5 | 7.0 - 8.5 | d | ≈ 2.0 - 3.5 ( 4JCF ) | Cyclopropyl CH |
| C-6 | 6.0 - 7.5 | s | - | Cyclopropyl CH 2 |
Mechanistic Causality in Spectral Splitting
Do not just read the tables; understand why the spectrum behaves this way.
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Massive 1JCF Splitting at C4: The C4 carbon exhibits a massive doublet splitting ( 1JCF≈245 Hz). This is caused by the direct orbital overlap between the 13 C and 19 F nuclei[4]. The adjacent C3 and C5 carbons also split into doublets ( 2JCF≈10−20 Hz) as the spin state information propagates through the conjugated π -system of the pyrazole ring[3].
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Cyclopropyl Shielding: Why are the cyclopropyl protons shifted so far upfield (0.9 - 2.1 ppm)? The cyclopropyl ring possesses highly strained σ -bonds (bent bonds) that exhibit π -like character. When placed in the external magnetic field of the NMR spectrometer, these bonds generate a local diamagnetic ring current that strongly shields the attached protons, pushing their chemical shifts upfield[5].
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Broadening of Exchangeable Protons: The COOH and N-H protons appear as broad singlets (br s) rather than sharp peaks. This is due to rapid intermolecular proton exchange with trace water in the DMSO- d6 and dynamic hydrogen bonding networks.
Experimental Workflow: Self-Validating NMR Protocol
To achieve absolute certainty in structural elucidation, you must employ a self-validating experimental protocol. Relying solely on 1D 1 H NMR is insufficient due to the lack of protons on the pyrazole core.
Step-by-Step Methodology
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Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of high-purity DMSO- d6 . Causality: DMSO is strictly chosen over CDCl 3 because the high polarity of the carboxylic acid and pyrazole N-H causes severe aggregation and line broadening in non-polar solvents.
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Probe Tuning and Shimming: Tune the NMR probe specifically to 1 H, 13 C, and 19 F frequencies. High-quality shimming is critical to resolve the fine 4JCF couplings in the cyclopropyl ring.
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1 H NMR Acquisition: Acquire a standard 1D sequence (e.g., zg30), 16 scans, with a 2-second relaxation delay ( D1 ) to assess sample purity.
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19 F NMR Acquisition: Acquire with 1 H decoupling to simplify the spectrum. The C4-fluorine will appear as a sharp singlet typically around -170 to -190 ppm[4].
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13 C{ 1 H} NMR Acquisition: Acquire a minimum of 1024 scans. Causality: The quaternary carbons (C3, C4, C5, COOH) lack Nuclear Overhauser Effect (NOE) enhancement from attached protons and have long T1 relaxation times, requiring extensive signal averaging to achieve an adequate signal-to-noise ratio.
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2D HMBC (Heteronuclear Multiple Bond Correlation): Use HMBC to definitively assign C3 vs. C5. The cyclopropyl methine proton ( ≈ 2.0 ppm) will show a strong 3-bond correlation to the C5 carbon, breaking any tautomeric ambiguity.
Workflow Visualization
Figure 1: Self-validating NMR workflow for fluorinated pyrazole elucidation.
References
The mechanistic claims and shift predictions in this guide are grounded in the following peer-reviewed literature and patent data regarding fluorinated pyrazoles and cyclopropyl derivatives:
- Title: Primary amines and derivatives thereof as modulators of the 5-HT2A serotonin receptor useful for the treatment of disorders related thereto Source: US Patent 8664258B2 URL
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Title: Reaction of N-Methyl-5-tributylstannyl-4-fluoro-1H-pyrazole and Its Application to N-Methyl-chromeno[2,3-d]pyrazol-9-one Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias Source: ACS Pharmacology & Translational Science URL: [Link]
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Title: Supporting Information: Photoredox-Catalyzed Nucleophilic Aromatic Substitution of Halo-phenols with Azoles via Oligomeric Phenylene Oxide Radicals Source: Journal of the American Chemical Society URL: [Link]
Sources
- 1. US8664258B2 - Primary amines and derivatives thereof as modulators of the 5-HT2A serotonin receptor useful for the treatment of disorders related thereto - Google Patents [patents.google.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
